![molecular formula C15H19F3N2O2 B4423801 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423801.png)
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
描述
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DMTFMA, is a chemical compound that has been widely researched for its potential use in scientific and medical applications. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
作用机制
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent antagonistic effect on the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. It has been shown to have a significant impact on synaptic plasticity, learning, and memory in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its potency and selectivity as an NMDA receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully considered when designing experiments. Additionally, the cost of this compound may be a limiting factor for some researchers.
未来方向
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in a wider range of studies. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research into the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in scientific and medical research. It has been shown to have a selective and potent antagonistic effect on the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has been used in studies investigating the mechanisms of synaptic plasticity, learning, and memory, as well as in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-5-3-4-12(6-13)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZFHHMHTUURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
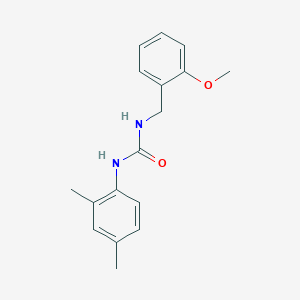
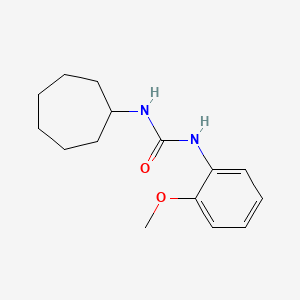
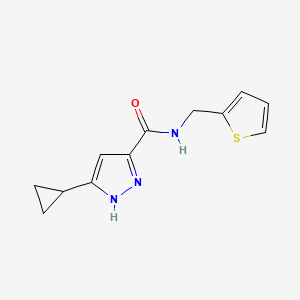
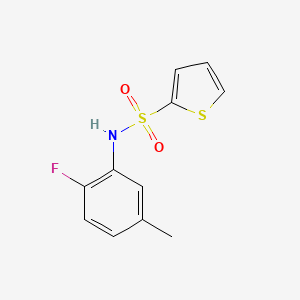
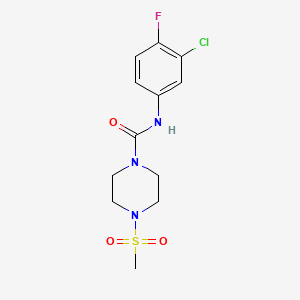
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
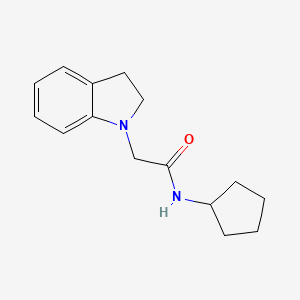

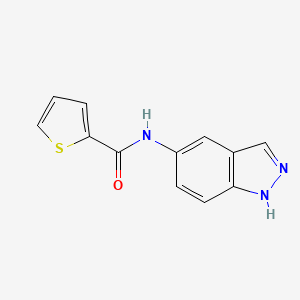
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423800.png)